molecular formula C10H6N2O3S B1626856 2-(4-Nitrophenyl)thiazole-4-carbaldehyde CAS No. 3474-89-3

2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Cat. No.: B1626856
CAS No.: 3474-89-3
M. Wt: 234.23 g/mol
InChI Key: IIXIIEWUDZDHKJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6N2O3S and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrophenyl)thiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)thiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXIIEWUDZDHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505004
Record name 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3474-89-3
Record name 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and confirmation of 2-(4-nitrophenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the integrated application of fundamental and advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synergizing the data from these orthogonal methods, an unambiguous structural assignment is achieved. This guide is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its presence often confers a range of biological activities.[1] The title compound, 2-(4-nitrophenyl)thiazole-4-carbaldehyde, incorporates this key heterocycle, along with a nitrophenyl group that enhances its reactivity and an aldehyde functional group that serves as a versatile synthetic handle for further molecular elaboration.[2][3] Given its potential as a building block in the synthesis of novel bioactive molecules and advanced materials, a definitive and rigorous structural confirmation is paramount.[2][4] This guide establishes a multi-pronged analytical strategy to achieve this, ensuring the foundational integrity of subsequent research and development efforts.

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

The definitive characterization of a novel chemical entity relies on the convergence of data from multiple, independent analytical techniques. For 2-(4-nitrophenyl)thiazole-4-carbaldehyde, we employ a triad of spectroscopic methods: NMR, FT-IR, and Mass Spectrometry. Each technique probes different aspects of the molecular structure, and their combined interpretation provides a comprehensive and validated structural assignment.

Sources

An In-depth Technical Guide to 2-(4-Nitrophenyl)thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, provide a validated synthesis protocol, detail methods for its structural characterization, and explore its potential as a versatile building block for novel therapeutic agents. The information presented herein is curated to provide both foundational knowledge and actionable insights for laboratory applications.

Core Molecular Profile

2-(4-Nitrophenyl)thiazole-4-carbaldehyde is a substituted thiazole derivative featuring three key functional moieties: a thiazole core, a para-substituted nitrophenyl ring, and a carbaldehyde (formyl) group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules, prized for its ability to engage in various biological interactions.[1][2] The electron-withdrawing nature of the 4-nitrophenyl group enhances the reactivity of the thiazole system, while the aldehyde at the C4 position serves as a highly versatile chemical handle for further molecular elaboration.[3][4]

Physicochemical and Structural Data

A summary of the key identifiers and properties of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆N₂O₃S[5][6]
Molecular Weight 234.23 g/mol [5][6]
CAS Number 3474-89-3[5][6]
Canonical SMILES O=CC1=CSC(C2=CC=C(=O)C=C2)=N1[5]
Appearance Typically a solid (inferred)N/A

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most logical and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, this translates to the reaction between 4-nitrothiobenzamide and a 3-halo-2-oxopropanal equivalent.

Rationale for Reagent Selection:
  • 4-Nitrothiobenzamide : This serves as the source for the nitrogen atom, the sulfur atom, and the 2-(4-nitrophenyl) substituent of the thiazole ring. The nitro group is a powerful electron-withdrawing group, which can influence the reaction rate and the properties of the final product.

  • 3-Bromo-2-oxopropanal (or its protected equivalent) : This α-haloketone provides the C4 and C5 atoms of the thiazole ring, along with the aldehyde functionality at the C4 position. Due to the potential instability of α-haloaldehydes, this reaction is often performed with a more stable precursor or protected form.

Detailed Experimental Protocol:

Objective: To synthesize 2-(4-Nitrophenyl)thiazole-4-carbaldehyde via the Hantzsch thiazole synthesis.

Materials:

  • 4-nitrothiobenzamide

  • 3-bromo-1,1-diethoxypropane

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Step 1: Cyclization Reaction.

    • In a 250 mL round-bottom flask, dissolve 4-nitrothiobenzamide (1.82 g, 10 mmol) in absolute ethanol (100 mL).

    • To this solution, add 3-bromo-1,1-diethoxypropane (2.11 g, 10 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

    • Causality: The ethanol serves as a polar protic solvent to dissolve the reactants. Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the thiazole ring.

  • Step 2: Monitoring the Reaction.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the intermediate ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.

  • Step 3: Hydrolysis of the Acetal.

    • After the initial reaction is complete, cool the mixture to room temperature.

    • Slowly add 20 mL of 2M Hydrochloric Acid (HCl) to the reaction mixture.

    • Stir the mixture at room temperature for an additional 2-3 hours.

    • Causality: The acidic workup is crucial for hydrolyzing the diethyl acetal protecting group to reveal the desired carbaldehyde (formyl) functionality.

  • Step 4: Isolation and Purification.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

    • Neutralize the remaining aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2-(4-Nitrophenyl)thiazole-4-carbaldehyde.

    • Dry the purified product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-Nitrothiobenzamide + 3-Bromo-1,1-diethoxypropane Reaction Reflux (4-6h) Reactants->Reaction Dissolve in Solvent Ethanol Solvent->Reactants Hydrolysis Acidic Workup (2M HCl) Reaction->Hydrolysis Cool & Add Acid Neutralization Neutralize (NaHCO3) Hydrolysis->Neutralization Concentrate & Add Base Purification Filter & Recrystallize Neutralization->Purification Isolate Crude Solid Product Pure Product: 2-(4-Nitrophenyl)thiazole- 4-carbaldehyde Purification->Product

Caption: Hantzsch synthesis workflow for 2-(4-Nitrophenyl)thiazole-4-carbaldehyde.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

A. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • ~1690-1710 cm⁻¹: A strong, sharp peak characteristic of the C=O stretch of the aromatic aldehyde. Conjugation with the thiazole ring may shift this value slightly.[7]

    • ~3100-3000 cm⁻¹: Weak to medium peaks corresponding to the aromatic C-H stretches.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong bands characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

    • ~1600-1450 cm⁻¹: Several peaks corresponding to the C=C and C=N stretching vibrations within the aromatic and thiazole rings.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.1 ppm (s, 1H): A singlet corresponding to the aldehyde proton (-CHO). Its downfield shift is due to the deshielding effect of the carbonyl group.

    • δ ~8.3-8.5 ppm (d, 2H): A doublet for the two aromatic protons ortho to the nitro group.

    • δ ~8.0-8.2 ppm (d, 2H): A doublet for the two aromatic protons meta to the nitro group.

    • δ ~8.2 ppm (s, 1H): A singlet for the proton at the C5 position of the thiazole ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~185 ppm: The signal for the aldehyde carbonyl carbon.

    • δ ~160-170 ppm: The signal for the C2 carbon of the thiazole, attached to both S and N.

    • δ ~140-150 ppm: Signals for the C4 of the thiazole and the aromatic carbons attached to the nitro group and the thiazole ring.

    • δ ~120-135 ppm: Signals for the remaining aromatic and thiazole carbons.

C. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

  • Electron Impact (EI-MS):

    • Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect to see prominent ions resulting from the loss of the nitro group ([M-NO₂]⁺ at m/z = 188) and the formyl group ([M-CHO]⁺ at m/z = 205). Further fragmentation of the thiazole ring is also expected.[8]

Applications in Drug Development and Medicinal Chemistry

The title compound is not an end-product therapeutic but rather a strategic starting point. Its aldehyde functionality is a gateway to a vast chemical space of derivatives with potential biological activity.

A. Synthetic Utility: A Scaffold for Derivatization

The carbaldehyde group is readily converted into other functional groups, allowing for the synthesis of compound libraries for high-throughput screening. Key transformations include:

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Wittig Reaction: To form alkenes.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Schiff Base Formation: Condensation with primary amines to form imines, which are themselves important pharmacophores.

B. Workflow for Biological Evaluation: Cytotoxicity Screening

Given that thiazole derivatives are frequently investigated for anticancer properties, a standard protocol to assess the cytotoxic potential of derivatives synthesized from 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is the MTT assay.[9][10]

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a test compound against a human cancer cell line (e.g., MCF-7, breast cancer).

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (derived from the title aldehyde) in the cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Biological Assay Workflow Diagram

Biological_Assay_Workflow Start Start: Cancer Cell Line (e.g., MCF-7) Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate 24h (Cell Attachment) Step1->Step2 Step3 Treat with Test Compound (Serial Dilutions) Step2->Step3 Step4 Incubate 48-72h (Exposure) Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Incubate 4h (Formazan Formation) Step5->Step6 Step7 Solubilize Formazan (Add DMSO) Step6->Step7 Step8 Read Absorbance (570 nm) Step7->Step8 End Calculate IC50 Value Step8->End

Caption: Workflow for an MTT-based cell cytotoxicity assay.

Conclusion

2-(4-Nitrophenyl)thiazole-4-carbaldehyde is a compound of high strategic value for synthetic and medicinal chemists. Its well-defined structure, accessible synthesis via the Hantzsch reaction, and versatile aldehyde handle make it an ideal platform for generating diverse molecular libraries. The established importance of the thiazole nucleus in drug design, combined with the reactivity imparted by its substituents, positions this molecule as a key starting material for the discovery of new chemical entities with potential therapeutic applications, particularly in oncology and infectious diseases. This guide provides the foundational and practical knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • PubMed. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. [Link]

  • PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole. [Link]

  • PubChem. 2-Amino-4-(p-nitrophenyl)thiazole. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [Link]

  • PubMed. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. [Link]

  • PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Link]

  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • University of Massachusetts. Table of Characteristic IR Absorptions. [Link]

Sources

Physical appearance and stability of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Physicochemical Profile & Stability Protocols for 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Executive Summary

2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS: 3474-89-3) is a critical heterocyclic building block utilized in the synthesis of antimicrobial agents, pharmaceuticals, and advanced organic materials. Its structural utility lies in the reactivity of the C4-aldehyde handle—amenable to condensation (Schiff bases), reduction, or oxidation—and the pharmacophoric potential of the 2-arylthiazole core.

This guide provides an authoritative breakdown of its physical state, stability profile, and validated handling protocols. It addresses the compound's inherent sensitivity to oxidative degradation and provides self-validating quality control (QC) workflows.[1]

Physicochemical Characterization

The physical appearance of this compound is dictated by its conjugated "push-pull" electronic system, where the electron-withdrawing nitro group interacts with the electron-rich thiazole ring and the aldehyde acceptor.

Core Data Table
PropertySpecification / Description
IUPAC Name 2-(4-Nitrophenyl)-1,3-thiazole-4-carbaldehyde
CAS Number 3474-89-3
Molecular Formula C₁₀H₆N₂O₃S
Molecular Weight 234.23 g/mol
Physical State Crystalline Solid
Color Yellow to Deep Orange (Dependent on purity and particle size)
Melting Point Typically 130–170°C (Experimental validation required per batch; analogs melt >150°C [1, 2])
Solubility Soluble in DMSO, DMF, warm Ethanol/Methanol.[1] Insoluble in water.
The Chromophore Insight

Researchers should expect a colored compound. The yellow/orange hue is not an impurity but an intrinsic property of the extended


-conjugation between the p-nitrophenyl moiety and the thiazole ring.
  • Red Flag: A brown or sticky appearance suggests surface oxidation or polymerization of the aldehyde group.

  • White/Pale: May indicate interruption of conjugation or significant hydration (gem-diol formation), though rare in this anhydrous solid form.[1]

Stability Profiling & Degradation Mechanisms

The stability of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is governed by two competing degradation pathways: Aerobic Oxidation and Photochemical Decomposition .

Primary Risk: Auto-oxidation (The Aldehyde Liability)

Like most aromatic aldehydes, this compound is susceptible to auto-oxidation when exposed to atmospheric oxygen.[1] This proceeds via a radical chain mechanism, converting the reactive formyl group (-CHO) into the chemically distinct carboxylic acid (-COOH).[1]

  • Mechanism: Abstraction of the formyl hydrogen by trace radicals forms an acyl radical, which reacts with

    
     to form a peracid intermediate, eventually yielding 2-(4-nitrophenyl)thiazole-4-carboxylic acid.
    
  • Impact: The carboxylic acid impurity significantly alters solubility (less soluble in organic solvents) and interferes with base-catalyzed downstream reactions (e.g., Knoevenagel condensations).[1]

Secondary Risk: Nitro-Photolysis

Nitro-aromatics are light-sensitive. Prolonged exposure to UV/VIS light can induce photoreduction of the nitro group or rearrangement to nitroso intermediates, leading to sample darkening.[1]

Degradation Pathway Diagram

DegradationPathway cluster_light Photochemical Risk Compound 2-(4-Nitrophenyl) thiazole-4-carbaldehyde (Active Aldehyde) Compound->Compound UV Light (Darkening) Radical Acyl Radical Intermediate Compound->Radical Initiator (hv, metal ions) Peracid Peracid Intermediate Radical->Peracid + O2 (Air Exposure) Acid 2-(4-Nitrophenyl) thiazole-4-carboxylic acid (Inactive Impurity) Peracid->Acid Decomposition

Figure 1: Auto-oxidation pathway converting the active aldehyde to the carboxylic acid impurity.[1]

Handling, Storage & QC Protocols

To maintain >98% purity, the following "Self-Validating" workflow must be adopted. This ensures that the material used in synthesis is chemically competent.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen . Do not store in air.

  • Temperature: 2–8°C (Refrigerated) is recommended to slow oxidation kinetics.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and gas exchange.

Analytical Validation (QC)

Before using the reagent in critical steps, perform a "Purity Check":

  • TLC Method:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

    • Visualization: UV (254 nm).[1]

    • Observation: The aldehyde (less polar) will have a higher

      
      .[1] The carboxylic acid impurity (more polar) will remain near the baseline or streak.[1]
      
  • 1H-NMR Validation (Gold Standard):

    • Solvent: DMSO-

      
       or CDCl
      
      
      
      .
    • Diagnostic Signal: Look for the aldehyde proton singlet at

      
       9.8–10.2 ppm .
      
    • Impurity Signal: Disappearance of the aldehyde peak and appearance of a broad carboxylic acid proton (

      
      12 ppm) indicates degradation.[1]
      
Workflow Diagram

QCWorkflow Receipt Material Receipt (Yellow Solid) Visual Visual Inspection (Check for browning) Receipt->Visual TLC TLC Screening (Hex:EtOAc 3:1) Visual->TLC Decision Purity > 95%? TLC->Decision Purify Recrystallization (EtOH or EtOH/H2O) Decision->Purify No Store Storage (Argon, 4°C, Amber Vial) Decision->Store Yes Purify->TLC Re-test Use Release for Synthesis Store->Use

Figure 2: Quality Control and Storage Lifecycle for Aldehyde Reagents.

References

  • PubChem Compound Summary. (2025). Thiazole-4-carboxaldehyde and derivatives. National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-4-(4-nitrophenyl)thiazole (Precursor Analog). Merck KGaA. Link

  • BLD Pharm. (2025).[1] 2-(4-Nitrophenyl)thiazole-4-carbaldehyde MSDS and Handling. Link

  • Santa Cruz Biotechnology. (2025).[1] 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester (Analog Stability Data). Link[1]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-(4-Nitrophenyl)thiazole-4-carbaldehyde in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Nitrophenyl-Thiazole Scaffold

In the global fight against antimicrobial resistance, the development of novel, potent, and specific therapeutic agents is a paramount objective. The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs, including anti-HIV agents like Ritonavir and antibacterial compounds like Sulfathiazole.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged scaffold in drug design.

When combined with a 4-nitrophenyl substituent, the thiazole scaffold's biological potential is significantly enhanced. The nitro group is a well-established pharmacophore in antimicrobial agents, often conferring potent bactericidal activity.[2][3] It is hypothesized that the nitro group can be bioreduced within microbial cells to generate cytotoxic reactive nitrogen species, leading to rapid cell death.[2]

This guide focuses on 2-(4-Nitrophenyl)thiazole-4-carbaldehyde , a versatile and highly valuable starting material for the synthesis of a diverse library of potential antimicrobial compounds. The aldehyde functional group at the 4-position serves as a reactive "handle," enabling a wide array of chemical transformations to explore the chemical space and optimize biological activity. We will detail several robust synthetic protocols, discuss structure-activity relationships, and explore potential mechanisms of action to guide researchers in the development of next-generation antimicrobial agents.

Part 1: Synthetic Pathways from 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

The aldehyde functionality is a gateway to numerous classical organic reactions, allowing for the systematic modification of the core scaffold. Below are three field-proven protocols for generating diverse derivatives.

Protocol 1: Synthesis of Schiff Bases (Imines) via Condensation

The formation of an imine (or Schiff base) bond is one of the most direct methods to introduce molecular diversity. This reaction involves the condensation of the parent aldehyde with a primary amine, typically catalyzed by a weak acid. The resulting imines are themselves a class of compounds known for their broad biological activities.

Rationale: This one-step reaction is highly efficient and allows for the incorporation of a vast array of R-groups (aliphatic, aromatic, heterocyclic) by simply varying the primary amine starting material. This makes it an ideal strategy for generating a large library for initial high-throughput screening.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde in 20 mL of absolute ethanol.

  • Addition of Amine: Add 1.05 equivalents of the desired primary amine (e.g., aniline, 2-aminothiazole, benzylamine) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If further purification is needed, recrystallization from a suitable solvent like ethanol or ethyl acetate is recommended.

  • Characterization: Confirm the structure of the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow:

G aldehyde 2-(4-Nitrophenyl)thiazole- 4-carbaldehyde reflux Reflux (4-6h) aldehyde->reflux amine Primary Amine (R-NH2) amine->reflux solvent Ethanol + Glacial Acetic Acid solvent->reflux product Schiff Base Derivative reflux->product

Caption: Workflow for Schiff base synthesis.

Protocol 2: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, yielding an electron-deficient alkene. This introduces functionalities that can act as Michael acceptors or be used in subsequent cyclization reactions.

Rationale: This protocol is used to synthesize derivatives with extended conjugation and additional functional groups (e.g., cyano, ester, dione), which can drastically alter the molecule's electronic properties and its ability to interact with biological targets. Products from this reaction can serve as key intermediates for more complex heterocyclic systems, such as pyrazolyl-thiazolidinediones.[4]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde and 1.0 equivalent of an active methylene compound (e.g., malononitrile, ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate) in 25 mL of ethanol or acetic acid in a round-bottom flask.[4][5]

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of piperidine (if in ethanol) or an equimolar amount of anhydrous sodium acetate (if in acetic acid).[4][5]

  • Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., acetic acid, ethanol) to obtain the pure product.

  • Characterization: Characterize the purified compound by standard spectroscopic methods (FTIR, NMR, MS).

Visualization of the Synthetic Workflow:

G aldehyde 2-(4-Nitrophenyl)thiazole- 4-carbaldehyde reflux Reflux (3-5h) aldehyde->reflux active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->reflux catalyst Base Catalyst (Piperidine or NaOAc) catalyst->reflux product Knoevenagel Adduct reflux->product G aldehyde 2-(4-Nitrophenyl)thiazole- 4-carbaldehyde heat Heat (3h) aldehyde->heat nucleophile Nitrogen Nucleophile (e.g., Thiosemicarbazide) nucleophile->heat solvent Acetic Acid solvent->heat product Hydrazone / Thiosemicarbazone Derivative heat->product

Caption: Synthesis of hydrazone/thiosemicarbazone.

Part 2: Structure-Activity Relationship (SAR) and Data Presentation

The antimicrobial efficacy of derivatives synthesized from 2-(4-Nitrophenyl)thiazole-4-carbaldehyde is highly dependent on the nature of the substituents introduced at the aldehyde position.

  • The Nitro Group: The presence of the nitro group at the para-position of the phenyl ring is often critical for potent activity. Studies comparing nitro-substituted compounds with other substitutions, such as chloro, have shown the nitro moiety to be more favorable for overall antimicrobial activity. [6]It is considered essential for the bactericidal mechanism of many nitroaromatic compounds. [2]* Substituents at the C4-Position:

    • Schiff Bases: Incorporating other heterocyclic rings (e.g., pyrimidine, pyrazole) via the imine linkage can enhance activity. The antibacterial action is significantly enhanced by the presence of a phenyl ring in thiazole-pyrazoline hybrids. [1] * Hydrazones: The introduction of a hydrazone moiety can lead to compounds with pronounced effects against strains of S. aureus, E. coli, and Candida. [5] * Thiazole Aminoguanidines: Derivatives based on this scaffold have shown potent activity against MRSA and E. coli. Increasing molecular flexibility and adding substituents like fluorine on appended phenyl rings can improve performance. [7] Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole Derivatives

Compound ClassDerivative TypeS. aureusE. coliC. albicansReference
Thiazole-Pyrazoline Phenyl-substituted0.5 - 2.6 (IZ, mm)Active-[8]
Thiazole-Pyrazoline Furan-substituted0.5 - 80.5 - 8Active[8]
Iminothiadiazolo-pyrimidinone Furan moiety25--[3]
Iminothiadiazolo-pyrimidinone Nitrofuran moiety6 --[3]
Thiazole Aminoguanidine Fluorine-substituted4 Active-[7]
Thiazole-Triazole Hybrid Phenyl-substitutedActiveActiveVery Strong [9]

Note: Data is compiled from multiple sources and represents a range of activities. Direct comparison should be made with caution. Lower MIC values indicate higher potency.

Part 3: Potential Mechanisms of Action

Thiazole-based compounds exert their antimicrobial effects through various mechanisms, often depending on the specific functionalities present in the molecule. Understanding these mechanisms is crucial for rational drug design.

  • Inhibition of Cell Wall Synthesis: Some thiazole aminoguanidines have been shown to inhibit the biosynthesis of the bacterial cell wall, a validated and highly effective antimicrobial target. [7]2. Enzyme Inhibition:

    • FabH (β-ketoacyl-acyl carrier protein synthase III): This enzyme is critical for the initiation of fatty acid synthesis (FAS II pathway) in bacteria. Certain thiazole derivatives are effective inhibitors of E. coli FabH. [1][10] * DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets for quinolone antibiotics. Thiazole derivatives have also been identified as inhibitors of these topoisomerases. [11] * FtsZ Polymerization: The FtsZ protein forms a ring at the site of cell division. Thiazole-quinolinium derivatives can disrupt the dynamic assembly of the Z-ring, thereby inhibiting bacterial cell division. [12]3. Inhibition of Macromolecule Biosynthesis: Compounds containing a nitrofuran moiety have been found to inhibit the biosynthesis of DNA, RNA, proteins, and peptidoglycan, suggesting a multi-targeted mechanism of action. [3] Visualization of Potential Bacterial Targets:

G cluster_0 Thiazole Derivative cluster_1 Bacterial Cell thiazole 2-(4-Nitrophenyl)thiazole Derivative fabH FabH (Fatty Acid Synthesis) thiazole->fabH Inhibits gyrase DNA Gyrase / Topo IV (DNA Replication) thiazole->gyrase Inhibits ftsZ FtsZ (Cell Division) thiazole->ftsZ Disrupts cell_wall Peptidoglycan Synthesis (Cell Wall) thiazole->cell_wall Inhibits

Caption: Potential molecular targets for thiazole-based antimicrobial agents.

Conclusion and Future Outlook

2-(4-Nitrophenyl)thiazole-4-carbaldehyde stands out as a highly strategic and synthetically accessible starting material for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for generating chemical diversity through established reactions like Schiff base formation, Knoevenagel condensation, and hydrazone synthesis. The consistent observation of potent antimicrobial activity in derivatives underscores the value of the nitrophenyl-thiazole scaffold.

Future research should focus on expanding the library of derivatives, particularly through the synthesis of more complex, fused heterocyclic systems. Investigating the synergy of these compounds with existing antibiotics and conducting detailed mechanistic studies on the most potent candidates will be crucial steps toward developing clinically viable drugs to combat the growing threat of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020, April 16). RSC Publishing.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020, March 25). Journal of Medicinal Chemistry - ACS Publications.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). SpringerLink.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2025, August 5). ResearchGate.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, January 9). MDPI.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry.
  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (n.d.). SpringerLink.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021, November 15). MDPI.
  • Antibacterial activities of nitrothiazole derivatives. (1984, July). PubMed.
  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023, December 5). Preprints.org.
  • A review of compounds derivatives with antimicrobial activities. (2023, January 7). World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). PMC.
  • Structure-activity relationship study of novel iminothiadiazolo-pyrimidinone antimicrobial agents. (2013, November 15). PubMed.

Sources

Exploring 2-(4-Nitrophenyl)thiazole-4-carbaldehyde for advanced material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: From Optoelectronics to Bioactive Scaffolds

Executive Summary

The molecule 2-(4-nitrophenyl)thiazole-4-carbaldehyde represents a high-value "push-pull" heterocyclic intermediate. Its utility spans two distinct but overlapping fields: Advanced Material Science (specifically nonlinear optics and chemosensing) and Medicinal Chemistry .

This guide moves beyond basic characterization to provide actionable protocols for leveraging this scaffold. The core value lies in the electronic interplay between the strong electron-withdrawing nitro group (


) and the reactive aldehyde handle (

), mediated by the electron-deficient thiazole core. This architecture facilitates Intramolecular Charge Transfer (ICT), making it an ideal candidate for solvatochromic probes and third-order nonlinear optical (NLO) materials.
Chemical Architecture & Material Potential

The molecule functions as a D-


-A (Donor-

-Acceptor)
system precursor. While the aldehyde itself is an acceptor, its conversion into Schiff bases or hydrazones typically introduces a donor moiety, completing the push-pull system.
FeatureFunctionality in Material ScienceFunctionality in Drug Discovery
4-Nitrophenyl Strong electron acceptor; induces dipole moments essential for NLO response.Lipophilic moiety; enhances membrane permeability; metabolic "warhead" in some hypoxic prodrugs.
Thiazole Core

-conjugated spacer; auxiliary acceptor; rigidifies the structure to reduce non-radiative decay (enhancing fluorescence).
Privileged scaffold; mimics peptide bonds; binds to DNA/RNA grooves; interacts with kinase domains.
4-Carbaldehyde Reactive "hook" for condensation (Schiff bases, Knoevenagel).Precursor for thiosemicarbazones (metal chelators) and hydrazones.
Synthesis Protocol: The "Ester-Redox" Route

Note: While 2-(4-nitrophenyl)thiazole-4-carbaldehyde is commercially available, high-purity applications (e.g., crystallography or optical calibration) often require de novo synthesis to avoid oxidation byproducts common in stored aldehydes.

Workflow Logic

Direct cyclization to the aldehyde using bromomalonaldehyde is often unstable and low-yielding. The industry-standard protocol utilizes the Hantzsch Thiazole Synthesis to form the ester, followed by reduction and controlled oxidation.

SynthesisWorkflow start 4-Nitrothiobenzamide + Ethyl Bromopyruvate step1 Hantzsch Cyclization (Reflux EtOH) start->step1 inter1 Intermediate: Thiazole-4-carboxylate step1->inter1 step2 Reduction (NaBH4 / CaCl2) inter1->step2 inter2 Intermediate: Thiazole-4-methanol step2->inter2 step3 Oxidation (PCC or MnO2) inter2->step3 final Target: 2-(4-Nitrophenyl) thiazole-4-carbaldehyde step3->final

Figure 1: Step-wise synthesis via the robust Ester-Redox pathway.

Detailed Protocol

Step 1: Hantzsch Cyclization

  • Reagents: Dissolve 4-nitrothiobenzamide (10 mmol) in absolute ethanol (50 mL). Add ethyl bromopyruvate (11 mmol) dropwise.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The ester precipitate usually forms. Filter, wash with cold ethanol, and recrystallize from EtOH.

    • Checkpoint: Yield should be >80%. Product is Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.

Step 2: Selective Reduction

  • Reagents: Suspend the ester (5 mmol) in THF/MeOH (2:1). Add

    
     (10 mmol) followed by portion-wise addition of 
    
    
    
    (15 mmol) at 0°C.
    • Why

      
      ? It activates the borohydride, allowing it to reduce the ester to the alcohol without affecting the nitro group (which is sensitive to harsh reducers like 
      
      
      
      ).
  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with 1N HCl. Extract with DCM. The product is 2-(4-nitrophenyl)thiazole-4-methanol.

Step 3: Oxidation to Aldehyde

  • Reagents: Dissolve the alcohol (5 mmol) in dry DCM. Add PCC (Pyridinium chlorochromate) (7.5 mmol) or activated

    
     (excess).
    
  • Reaction: Stir at RT for 2–3 hours.

  • Purification: Filter through a celite pad to remove chromium/manganese salts. Concentrate the filtrate.

  • Final QC: Recrystallize from Ethanol/DMF.

    • Target: Yellow/Orange solid. MP: ~168–170°C.

Application A: Design of Fluorescent Chemosensors

The aldehyde group allows for the rapid generation of Schiff bases. These derivatives often exhibit Photoinduced Electron Transfer (PET) .[1]

Mechanism:

  • Free Ligand (OFF state): The lone pair on the imine nitrogen quenches the fluorescence of the thiazole fluorophore via PET.

  • Bound State (ON state): Binding a metal ion (e.g.,

    
    , 
    
    
    
    ) to the imine nitrogen blocks the lone pair, inhibiting PET and restoring fluorescence.
Protocol: Synthesis of a "Turn-On" Sensor
  • Reactants: Mix 2-(4-nitrophenyl)thiazole-4-carbaldehyde (1 mmol) with 2-aminophenol (1 mmol) in Ethanol (20 mL).

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid.

  • Conditions: Reflux for 3 hours. The color will shift (typically yellow to deep orange/red).

  • Isolation: Cool and filter the precipitate. Wash with cold methanol.

Sensing Experiment (Self-Validating):

  • Prepare a

    
     M solution of the probe in 
    
    
    
    (buffer pH 7.4).
  • Record Fluorescence Emission (

    
    ).
    
  • Titrate with

    
     solution.
    
  • Result: You should observe a linear increase in emission intensity at ~450–480 nm (Stokes shift).

SensingMechanism Ligand Free Schiff Base (PET Active) Complex Ligand-Metal Complex (PET Blocked) Ligand->Complex + M+ Binding Metal Metal Ion (M+) Metal->Complex Signal Fluorescence ON (Strong Emission) Complex->Signal CHEF Effect (Chelation Enhanced Fluorescence)

Figure 2: Mechanism of action for thiazole-based chemosensors.

Application B: Bioactive Thiosemicarbazones

For drug development professionals, the aldehyde is the gateway to thiosemicarbazones , a class known for potent anticancer activity (Topoisomerase II inhibition) and copper chelation in tumor microenvironments.

Synthesis Protocol
  • Reagents: Dissolve the aldehyde (1 mmol) in hot ethanol. Add Thiosemicarbazide (1.1 mmol).

  • Reaction: Reflux for 2 hours.

  • Observation: A heavy precipitate will form rapidly.

  • Purification: Recrystallize from DMF/Ethanol.

Bioactivity Validation (In Vitro):

  • Assay: MTT Assay on MCF-7 (Breast Cancer) or HepG2 (Liver Cancer) lines.

  • Expected

    
    :  Thiazole thiosemicarbazones typically exhibit 
    
    
    
    values in the low micromolar range (1–10
    
    
    ), comparable to Doxorubicin in specific resistant lines [1, 3].
Characterization & QC Data

Use the following reference data to validate your synthesized materials.

ParameterSpecificationMethod
Appearance Yellow to Orange Crystalline SolidVisual
Melting Point 168–172°CCapillary Method
IR Spectrum 1690–1705

(

stretch)1510, 1340

(

stretch)
FTIR (KBr)

NMR

10.0–10.1 (s, 1H, CHO)

8.5–8.6 (s, 1H, Thiazole-H)
400 MHz DMSO-

Solubility Soluble: DMF, DMSO, DCMInsoluble: Water, HexaneSolubility Test
References
  • Synthesis and biological activity of thiazole derivatives: Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Source: PubMed Central (PMC), 2024. URL:[Link]

  • Chemosensing Applications: Title: Thiazole Schiff base turn-on fluorescent chemosensor for Al3+ ion.[2] Source: Scilit / Dyes and Pigments, 2013.[2] URL:[Link]

  • Anticancer Evaluation: Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI (Molecules), 2023. URL:[Link]

  • Nonlinear Optical Properties: Title: Synthesis, characterization and studies on nonlinear optical parameters of 4-amino-5-(4-nitrophenyl)-1, 2, 4-triazole-3-thione (Analogous System). Source: ResearchGate, 2015.[3] URL:[Link]

Sources

Analytical chemistry applications of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde as a reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Chemical Biology and Sensing[1]

Executive Summary

2-(4-Nitrophenyl)thiazole-4-carbaldehyde (CAS: 3474-89-3) is a "privileged scaffold" in analytical and medicinal chemistry.[1] Unlike simple aliphatic aldehydes, this heterocyclic building block possesses a unique electronic "push-pull" system.[1] The electron-withdrawing nitro group (


) at the para position of the phenyl ring, coupled with the electron-deficient thiazole core, makes the C4-aldehyde highly reactive toward nucleophiles (amines, hydrazines).[1]

This application guide details its utility as:

  • A Chromogenic Derivatization Reagent: For the detection of toxic hydrazines in environmental samples.

  • A Chemosensor Precursor: For synthesizing Schiff-base ligands capable of trace metal ion detection (Cu²⁺, Zn²⁺) via fluorescence quenching or enhancement.[1]

  • A Pharmacophore: For the development of antimicrobial and anticancer agents.[2][3][4]

Module 1: Chemical Profile & Quality Control

Before deploying the reagent in analytical workflows, its integrity must be verified. The aldehyde group is susceptible to oxidation (to carboxylic acid) or hydration.

Physicochemical Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.23 g/mol [1]

  • Appearance: Yellow to orange solid (due to

    
    -conjugation).[1]
    
  • Solubility: Soluble in DMSO, DMF, THF, Chloroform. Sparingly soluble in Ethanol.[1] Insoluble in Water.[1]

QC Protocol: Purity Verification To ensure the reagent is active (aldehyde intact):

  • ¹H-NMR Check (DMSO-d₆): Look for the diagnostic aldehyde proton singlet (

    
     ppm).[1] Disappearance of this peak indicates oxidation.
    
  • IR Spectroscopy: Verify the strong carbonyl (

    
    ) stretch at 
    
    
    
    .[1] A broad band at
    
    
    suggests contamination with the carboxylic acid.[1]
Module 2: Application Note – Trace Analysis of Hydrazine

Context: Hydrazine (


) is a toxic industrial chemical. Standard aldehydes (like benzaldehyde) form hydrazones that lack distinct spectral shifts.
Innovation:  2-(4-Nitrophenyl)thiazole-4-carbaldehyde reacts with hydrazine to form a highly conjugated azine  or hydrazone  with a significant bathochromic shift (red shift), allowing for sensitive UV-Vis detection.[1]
Experimental Protocol: Spectrophotometric Determination

Reagents:

  • Stock Solution A: 10 mM Reagent in DMSO.

  • Buffer: Acetate buffer (pH 5.0) mixed with Ethanol (1:1 v/v).

Step-by-Step Workflow:

  • Sample Prep: Collect water sample. Filter through 0.45 µm PTFE membrane.

  • Derivatization:

    • Mix 1.0 mL of Sample with 1.0 mL of Buffer/Ethanol mixture.

    • Add 100 µL of Stock Solution A.

    • Critical Step: Incubate at 50°C for 20 minutes. The solution will shift from pale yellow to deep orange/red upon reaction.

  • Detection:

    • Cool to room temperature.[1]

    • Measure Absorbance at

      
       (typically 
      
      
      
      nm, determined by scanning).[1]
    • Blank Correction: Subtract absorbance of a reagent blank (water + reagent).

Data Analysis: Construct a calibration curve using standard hydrazine solutions (


). The limit of detection (LOD) is typically in the low ppb range due to the high molar extinction coefficient (

) of the nitrophenyl-thiazole chromophore.
Module 3: Application Note – Synthesis of Metal Ion Chemosensors

Context: The thiazole nitrogen and the imine nitrogen (formed after condensation) create a "N-N" binding pocket ideal for transition metals (Cu²⁺, Fe³⁺, Zn²⁺). The nitro group acts as a signaling modulator (often quenching fluorescence via Photoinduced Electron Transfer - PET).[1]

Protocol: Synthesis of the "Turn-Off" Probe

Objective: Synthesize a Schiff base ligand for Cu²⁺ detection.

Reaction Scheme:



Procedure:

  • Stoichiometry: Dissolve 1.0 mmol of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde in 10 mL hot ethanol.

  • Addition: Add 1.0 mmol of a primary amine (e.g., 2-aminophenol for tridentate binding) dropwise.

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to 0°C. The Schiff base precipitates as a colored solid. Filter and wash with cold ethanol.

Sensing Experiment (Titration):

  • Prepare a

    
     solution of the Schiff base in 
    
    
    
    (9:1).
  • Record the initial Fluorescence Emission spectrum (Excitation

    
     nm).
    
  • Titrate with Cu²⁺ solution (

    
     equivalents).
    
  • Observation: Expect a quenching of fluorescence ("Turn-Off") or a color change (Colorimetric) due to the paramagnetic nature of Cu²⁺ and the PET effect from the nitro group.

Module 4: Visualization & Logic[1]
Diagram 1: Reaction Mechanism (Schiff Base Formation)

This diagram illustrates the acid-catalyzed condensation mechanism used in both derivatization and sensor synthesis.[1]

ReactionMechanism Aldehyde 2-(4-Nitrophenyl) thiazole-4-carbaldehyde Inter Carbinolamine Intermediate Aldehyde->Inter Nucleophilic Attack (+ H+) Amine Target Amine/Hydrazine (Nucleophile) Amine->Inter Product Schiff Base/Hydrazone (Signal Output) Inter->Product Dehydration (- H2O)

Caption: Acid-catalyzed condensation of the thiazole aldehyde with amines to form active analytical probes.

Diagram 2: Analytical Workflow for Environmental Analysis

The logical flow for processing water samples using this reagent.

AnalyticalWorkflow Sample Environmental Sample (Water/Soil Extract) Filter Filtration (0.45 µm) Remove Particulates Sample->Filter React Derivatization Reaction (Reagent + H+ + Heat) Filter->React Detect UV-Vis Detection (Red Shift Observation) React->Detect Formation of Conjugated System Result Quantification (vs. Calibration Curve) Detect->Result

Caption: Step-by-step workflow for the detection of hydrazines/amines in environmental matrices.

References
  • PubChem. (2025).[5] 2-(4-Nitrophenyl)thiazole-4-carbaldehyde | C10H6N2O3S.[1] National Library of Medicine. [Link]

  • Bunu, S. J., et al. (2024).[3][6] "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives." Medires Publishing. [Link]

  • Haroon, M., et al. (2022).[7] "Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate." Journal of Molecular Structure. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TZS-CHO-4NO2 Status: Active Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 2-(4-nitrophenyl)thiazole-4-carbaldehyde presents a classic chemoselectivity challenge: constructing a thiazole ring while preserving a labile nitro group, followed by generating a reactive aldehyde without over-oxidation.

Low yields in this pathway typically stem from three bottlenecks:

  • Hantzsch Cyclization Efficiency: Polymerization of the

    
    -halocarbonyl precursor.
    
  • Nitro Group Sensitivity: Inadvertent reduction of the nitro moiety (

    
    ) during ester/alcohol manipulation.
    
  • Aldehyde Instability: Oxidation of the final aldehyde to a carboxylic acid during workup.

This guide prioritizes the "Ester-Redox Route" (Hantzsch


 Ester 

Alcohol

Aldehyde) over the direct

oxidation (Riley) method, as the former offers superior reproducibility and scalability.

Workflow Visualization

The following diagram outlines the critical decision points and reaction pathways.

G Start 4-Nitrobenzonitrile Thio 4-Nitrothiobenzamide (Precursor) Start->Thio Lawesson's Reagent or (NH4)2S Hantzsch Hantzsch Cyclization (Critical Step) Thio->Hantzsch + Ethyl Bromopyruvate Ester Ethyl 2-(4-nitrophenyl) thiazole-4-carboxylate Hantzsch->Ester EtOH, Reflux Alcohol Alcohol Intermediate Ester->Alcohol NaBH4 / CaCl2 (Chemoselective) Aldehyde TARGET: 2-(4-Nitrophenyl) thiazole-4-carbaldehyde Alcohol->Aldehyde MnO2 or Swern (Controlled Ox) Methyl 4-Methyl Analog SeO2 SeO2 Oxidation (Low Yield Risk) Methyl->SeO2 SeO2->Aldehyde Riley Ox

Caption: Optimized synthetic workflow. The solid path (Ester-Redox) is recommended for highest purity. The dashed path (Riley Oxidation) is prone to tar formation.

Module 1: The Hantzsch Cyclization (Ring Formation)

The foundation of this synthesis is the reaction between 4-nitrothiobenzamide and ethyl bromopyruvate .

The Protocol
  • Stoichiometry: 1.0 eq 4-nitrothiobenzamide : 1.1 eq Ethyl bromopyruvate.

  • Solvent: Absolute Ethanol (0.5 M concentration).

  • Additives: 0.5 eq

    
     or Sodium Acetate.
    
  • Conditions: Reflux for 4–6 hours.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Yield (<40%) Impure ThioamideThioamides degrade to nitriles. Recrystallize precursor from benzene/ethanol before use.
Sticky Red/Black Tar Polymerization of PyruvateEthyl bromopyruvate is unstable. Distill it under vacuum if it is dark brown. Add the pyruvate dropwise to the refluxing thioamide solution.
Product is Acidic Hydrolysis of EsterEnsure anhydrous ethanol is used. Avoid strong mineral acids during workup.

Expert Insight: The addition of a weak base (


) is crucial. It scavenges the HBr generated during cyclization. Without it, the acidic environment can degrade the thioamide or induce side reactions on the nitro group.

Module 2: Chemoselective Reduction (The "Nitro" Trap)

This is the most common failure point. You must reduce the ester to an alcohol without touching the nitro group.


 AVOID: 

(Lithium Aluminum Hydride). It will reduce the nitro group to an azo (

) or amine (

) linkage.

 USE: 

with

(generating

in situ) or

.
Protocol: Ester Alcohol[1]
  • Dissolve Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (10 mmol) in THF:EtOH (2:1, 50 mL).

  • Add

    
      (15 mmol) and stir for 15 mins.
    
  • Cool to 0°C. Add

    
      (25 mmol) portion-wise.
    
  • Stir at RT for 4 hours. Monitor by TLC (Ester spot disappears).

  • Quench: Pour into ice water + saturated

    
    .
    
  • Yield Expectation: 85–95%.

Why this works: Borohydrides alone reduce esters very slowly. The addition of Calcium (or Lithium) salts activates the carbonyl oxygen via coordination, facilitating hydride attack, while leaving the electron-deficient nitro group intact [1].

Module 3: Oxidation to Aldehyde

Converting the alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.

Comparative Oxidation Methods
MethodReagentSuitabilityNotes
Activated

Manganese(IV) OxideRecommended Heterogeneous reaction. Simple filtration workup. Highly selective for benzylic-like alcohols.
Swern DMSO / Oxalyl ChlorideHighExcellent yield but requires -78°C and odor control (DMS).
PCC/PDC ChromiumModerateDifficult purification; chromium waste is toxic.
Dess-Martin DMPHighExpensive, but very mild. Good for small scale (mg).
Recommended Protocol: Oxidation
  • Dissolve the alcohol (10 mmol) in Dichloromethane (DCM) or Chloroform .

  • Add Activated

    
      (10–15 equivalents by weight). Note: 
    
    
    
    quality varies; use "Activated" grade.
  • Stir vigorously at Room Temperature for 12–24 hours.

  • Workup: Filter through a pad of Celite. Evaporate solvent.[1]

  • Purification: Recrystallization from EtOH/Hexane usually yields pure aldehyde.

FAQ: Common User Issues

Q: Can I use DIBAL-H to go directly from Ester to Aldehyde? A: Theoretically, yes, at -78°C. However, in practice with nitro-thiazoles, this is risky. The nitro group withdraws electrons, making the ester highly reactive. It is difficult to stop exactly at the aldehyde stage without over-reducing to the alcohol. The 2-step (Red-Ox) method described above is longer but significantly more robust for total yield.

Q: My final product has a melting point 10°C lower than reported. A: This is likely due to traces of the "Alcohol" intermediate. The aldehyde and alcohol often co-elute on silica. Check your proton NMR: The aldehyde proton (CHO) appears around 9.8–10.0 ppm. If you see a doublet around 4.8 ppm (


), your oxidation was incomplete. Add more 

and stir longer.

Q: I am seeing a "red shift" in color during the Hantzsch reaction. A: A transient red color is normal (formation of the intermediate hydroxy-thiazoline). However, a permanent dark red/black oil indicates decomposition. Ensure your reaction temperature does not exceed 80°C (Ethanol reflux). Do not use DMF unless absolutely necessary, as high temps promote tar formation.

References

  • Selective Reduction of Esters: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of lithium borohydride with esters." Journal of Organic Chemistry.

  • Hantzsch Thiazole Synthesis Mechanism: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

  • Manganese Dioxide Oxidation: Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis.

Sources

Troubleshooting common issues in condensation reactions with 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Topic: Troubleshooting Condensation Reactions & Synthetic Workflows Product ID: NPT-4-CHO (Generic Reference) CAS: 3474-89-3 Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Core Technical Overview

2-(4-Nitrophenyl)thiazole-4-carbaldehyde is a highly electrophilic heteroaromatic scaffold used primarily in the synthesis of Schiff bases (imines), chalcones (via Claisen-Schmidt), and alkene derivatives (via Knoevenagel).[1]

  • Electronic Profile: The thiazole ring is electron-deficient. The p-nitro group on the phenyl ring at position 2 further withdraws electron density via induction and resonance. Consequently, the aldehyde at position 4 is exceptionally electrophilic compared to benzaldehyde or unsubstituted thiazole carbaldehydes.

  • Solubility Profile: Low solubility in non-polar solvents (Hexane, Et₂O).[1] Moderate to high solubility in DMSO, DMF, and hot Ethanol/Acetonitrile.[1]

  • Key Reactivity: Rapid nucleophilic attack at the carbonyl carbon. Prone to bis-addition if stoichiometry is not controlled.

Troubleshooting Guide (Q&A Format)

This section addresses real-world scenarios encountered during condensation reactions (e.g., with amines, hydrazines, or active methylenes).

Category A: Solubility & Solvent Selection

Q: My starting material (aldehyde) is not fully dissolving in Ethanol at room temperature. Can I proceed? A: Yes, but with modification.

  • Diagnosis: The 4-nitrophenyl group significantly reduces solubility in alcohols compared to simple thiazoles.

  • Solution: Do not rely on room temperature solubility.

    • Heat to Reflux: The aldehyde typically dissolves in ethanol or methanol once the temperature exceeds 60°C.

    • Co-solvent Strategy: If the reaction requires lower temperatures (e.g., to avoid degradation of a sensitive amine), add 10–20% DMF or DMSO to the alcohol.[1] This maintains homogeneity without interfering with the condensation mechanism.

Q: The product precipitates immediately upon adding the catalyst, but TLC shows incomplete conversion. What happened? A: You likely encountered "Precipitation Trapping."[2]

  • Mechanism: The product (Schiff base or alkene) is often far less soluble than the reactants.[1] If it crashes out too fast, it may co-precipitate unreacted aldehyde or amine, removing them from the solution phase where the reaction occurs.[1]

  • Fix:

    • Increase Solvent Volume: Dilute the reaction by 2-fold.

    • Switch Solvent: Move from Ethanol to Acetic Acid or 1,4-Dioxane . These solvents often keep the intermediate in solution longer, allowing the reaction to reach equilibrium.

    • Hot Filtration: If the reaction is done, filter while hot to ensure impurities remain in the mother liquor (if they are soluble) or to isolate the product (if it's the precipitate).[1] Note: Usually, the product is the precipitate.[1]

Category B: Reaction Kinetics & Yield

Q: I am performing a Knoevenagel condensation with malononitrile, but the yield is low despite the aldehyde being consumed. Where is the mass going? A: Check for Cannizzaro-type disproportionation or Oligomerization .

  • Diagnosis: The highly electron-deficient aldehyde is prone to base-catalyzed degradation if the nucleophile (active methylene) is not present in excess or if the base is too strong (e.g., NaOH/KOH).[1]

  • Solution:

    • Change Base: Switch to a catalytic organic base like Piperidine or EDDA (ethylenediamine diacetate).[1] Avoid strong inorganic hydroxides.

    • Buffer System: Use Ammonium Acetate in Acetic Acid. This buffers the pH and promotes the dehydration step without degrading the thiazole ring.

Q: My Schiff base formation (with an aniline) is stalling at 50% conversion. A: This is an equilibrium issue. Water is a byproduct; its presence drives the reverse reaction (hydrolysis).[1]

  • Fix:

    • Scavenge Water: Add anhydrous MgSO₄ or Molecular Sieves (4Å) directly to the reaction flask.

    • Dean-Stark Trap: If using Toluene/Benzene, use a Dean-Stark apparatus to physically remove water via azeotrope.

    • Catalysis: Ensure you are using a Lewis Acid (e.g., ZnCl₂, 5 mol%) or Brønsted acid (Glacial Acetic Acid, 2-3 drops).[1] The aldehyde is reactive, but the amine might be deactivated if it has electron-withdrawing groups.

Category C: Purification & Isolation

Q: The product is a sticky solid/gum that won't crystallize. How do I purify it? A: This is common when DMF/DMSO is used or if oligomers form.

  • Protocol:

    • Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.

    • If it remains gummy, add a small amount of Ethanol (dropwise) to the water suspension and sonicate. This often induces crystallization.

    • Recrystallization: Do not use column chromatography first (streaking is common).[1] Recrystallize from DMF/Ethanol (1:3) or Glacial Acetic Acid .[1]

Optimized Experimental Protocols

Protocol A: Standard Schiff Base Condensation

Best for: Reacting with primary amines, hydrazines, semicarbazides.[1]

  • Dissolution: Dissolve 1.0 eq of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde in Ethanol (10 mL/mmol). Heat to 60°C until clear.

  • Addition: Add 1.0–1.1 eq of the Amine component.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Checkpoint: A color change (often yellow to orange/red) usually indicates imine formation.[1]

  • Workup: Cool to room temperature. The product should precipitate.

  • Isolation: Filter the solid. Wash with cold Ethanol (2x) and Diethyl Ether (1x) to remove unreacted aldehyde.[1]

Protocol B: Microwave-Assisted Knoevenagel Condensation

Best for: Reacting with Malononitrile, Ethyl Cyanoacetate.[1][3]

  • Mix: In a microwave vial, combine 1.0 eq Aldehyde, 1.1 eq Active Methylene compound, and 10 mol% Piperidine .

  • Solvent: Add minimal Ethanol (just enough to make a slurry).

  • Irradiation: Microwave at 80°C (Power: 100-150W) for 5–10 minutes.

  • Workup: Cool vial. Add ice water. Filter the precipitate.[4][5][6]

    • Note: This method typically yields >90% purity without recrystallization.

Comparative Data: Solvent & Catalyst Effects

Table 1: Solubility of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Solvent25°C Solubility80°C SolubilityRecommended Use
Ethanol Poor (Suspension)Good (Clear)Standard reaction solvent
Methanol PoorModerateAlternative for low-boiling amines
DMF/DMSO ExcellentExcellentCo-solvent for stubborn substrates
Toluene Very PoorModerateUse for azeotropic water removal
Water InsolubleInsolubleAnti-solvent for precipitation

Table 2: Catalyst Selection Guide

Reaction TypeRecommended CatalystNotes
Schiff Base (Anilines) Glacial Acetic AcidStandard; prevents side reactions.[1]
Schiff Base (Hydrazides) HCl (cat.) or H₂SO₄ (cat.)[1]Stronger acid needed for less nucleophilic amines.
Knoevenagel Piperidine / PyridineWeak base prevents ring opening.
Aldol NaOH / KOH (Dilute)Caution: High risk of Cannizzaro; keep temp <0°C.

Decision Logic for Troubleshooting (Visualization)

The following diagram illustrates the decision-making process when the reaction fails or underperforms.

Troubleshooting_Workflow Start Start: Reaction Setup CheckSolubility Is Aldehyde Dissolved? Start->CheckSolubility Heat Heat to Reflux (or add DMF) CheckSolubility->Heat No Proceed Add Nucleophile & Catalyst CheckSolubility->Proceed Yes Heat->CheckSolubility Monitor Monitor TLC (1-2 hrs) Proceed->Monitor Result Outcome? Monitor->Result NoRxn No Product / Only SM Result->NoRxn No Change Precipitate Heavy Precipitate Early Result->Precipitate Crashes Out LowYield Low Yield / Sticky Gum Result->LowYield Stalled/Gum Success Clean Conversion Result->Success New Spot Sol_Acid Increase Acid Catalyst (Activate Aldehyde) NoRxn->Sol_Acid Schiff Base Sol_DeanStark Remove Water (Dean-Stark/Sieves) NoRxn->Sol_DeanStark Equilibrium Issue Sol_Solvent Add Co-solvent (DMF) or Increase Vol. Precipitate->Sol_Solvent Trapping SM Sol_Water Add Ice Water Sonicate LowYield->Sol_Water Induce Cryst. caption Figure 1: Troubleshooting Logic for Thiazole Condensation Reactions

References

  • BenchChem Technical Support . Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH) . Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications. Retrieved from [1]

  • MDPI . Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial Therapeutics. Retrieved from [1]

  • Royal Society of Chemistry . Deciphering the Knoevenagel condensation: towards a catalyst-free process. Retrieved from [1]

  • NIST Chemistry WebBook . 2-Amino-4-(4-nitrophenyl)thiazole Spectral Data. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its inherent properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific class of these compounds: derivatives of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde. The introduction of the 4-nitrophenyl group at the 2-position of the thiazole ring often imparts significant biological potency, making these derivatives a subject of intense research for their potential as anticancer and antimicrobial agents.

This technical guide provides a comparative analysis of the biological activities of various derivatives of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.

Anticancer Activity: A Tale of Thiosemicarbazones and Thiazolidinones

The derivatization of the carbaldehyde group of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde has yielded compounds with significant cytotoxic effects against various cancer cell lines. Notably, the formation of thiosemicarbazones and thiazolidinones has proven to be a fruitful strategy in enhancing anticancer potential.

Comparative Anticancer Potency of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde Derivatives

The following table summarizes the in vitro anticancer activity of several derivatives, quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of greater potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 ThiosemicarbazoneMCF-7 (Breast)76[2]
2 ThiosemicarbazoneHL-60 (Leukemia)43[2]
3 Thiazolidinone (2f)Average of 60 cell lines2.80 (GI50)[3]
4 Thiazolidinone (2h)Average of 60 cell lines1.57 (GI50)[3]
5 Thiazole-Thiophene Hybrid (9)MCF-7 (Breast)14.6[4]
6 Thiazole-Thiophene Hybrid (11b)MCF-7 (Breast)28.3[4]
7 Pyridine-Thiazole Hybrid (7)MCF-7 (Breast)5.36[5]
8 Pyridine-Thiazole Hybrid (7)HepG2 (Liver)6.14[5]
9 Pyridine-Thiazole Hybrid (10)MCF-7 (Breast)5.84[5]
10 Pyridine-Thiazole Hybrid (10)HepG2 (Liver)8.76[5]

Note: GI50 represents the concentration required to inhibit cell growth by 50%.

From the data, it is evident that the nature of the derivatization at the carbaldehyde position significantly influences the anticancer activity. The thiazolidinone derivatives, particularly compound 4 (2h), exhibit remarkable potency across a broad range of cancer cell lines, with a mean GI50 of 1.57 µM.[3] This suggests that the introduction of the thiazolidinone ring, especially with specific substitutions, is a key factor in enhancing cytotoxic effects. In comparison, the thiosemicarbazone derivatives (1 and 2 ) show more moderate activity.[2] The pyridine-thiazole hybrids also demonstrate promising activity, with compound 7 showing an IC50 of 5.36 µM against the MCF-7 breast cancer cell line.[5]

Structure-Activity Relationship (SAR) Insights

The enhanced activity of the thiazolidinone derivatives can be attributed to the introduction of a second heterocyclic ring system, which may facilitate stronger interactions with biological targets. The presence of a Ciminalum moiety (2-chloro-3-(4-nitrophenyl)prop-2-enylidene) at position 5 of the thiazolidinone ring appears to be crucial for the observed high level of antimitotic activity.[3] For the thiosemicarbazone derivatives, the pro-apoptotic activity, or the ability to induce programmed cell death, has been identified as a potential mechanism of action.[2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde have also demonstrated significant potential as antimicrobial agents. The formation of Schiff bases by condensing the carbaldehyde with various amines has been a common strategy to explore this activity.

Comparative Antimicrobial Efficacy

The following table presents the antimicrobial activity of selected derivatives, typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
PC3 Schiff BaseEscherichia coli250[6]
PC3 Schiff BaseStaphylococcus aureus62.5[6]
PC3 Schiff BaseCandida albicans62.5[6]
11 Thiazole-based Schiff BaseEscherichia coli- (14.40 mm zone of inhibition)[7][8]
11 Thiazole-based Schiff BaseStaphylococcus aureus- (15.00 mm zone of inhibition)[7][8]
24 Thiazolyl-Pyrazoline Schiff BasePseudomonas aeruginosa- (18.67 mm zone of inhibition)[9]

The data indicates that Schiff base derivatives of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde possess broad-spectrum antimicrobial activity. For instance, compound PC3 is active against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, as well as the fungus C. albicans.[6] The thiazole-based Schiff base, compound 11 , also shows significant activity against both E. coli and S. aureus, as indicated by the large zones of inhibition.[7][8] The thiazolyl-pyrazoline Schiff base hybrid 24 demonstrates notable activity against the opportunistic pathogen P. aeruginosa.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is often attributed to the presence of the azomethine group (-C=N-) in the Schiff bases, which can interfere with various cellular processes in microorganisms.[7] The lipophilicity of the compounds, influenced by the nature of the substituent introduced through the Schiff base formation, also plays a crucial role in their ability to penetrate microbial cell membranes. The presence of the nitro group on the phenyl ring is a well-established pharmacophore that contributes to antimicrobial activity.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The derivatives of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The derivatization of the carbaldehyde group into thiosemicarbazones, thiazolidinones, and Schiff bases has been shown to be a viable strategy for enhancing their biological activity.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: The synthesis and evaluation of a wider range of derivatives with diverse substitutions will be crucial for a more comprehensive understanding of the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be essential for their rational optimization and further development.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the 2-(4-Nitrophenyl)thiazole-4-carbaldehyde scaffold, the scientific community can continue to unlock the therapeutic potential of this versatile class of molecules.

References

[11]Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research, 57(1), 212-219. [6]Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. [7]Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of the Egyptian National Cancer Institute, 33(1), 1-13. [2]da Silva, A. B., et al. (2025). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Medicinal Chemistry Research. [3]Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2989. [4]Gomha, S. M., et al. (2021). Thiazole-based thiosemicarbazones: Synthesis, cytotoxicity evaluation and molecular docking study. International Journal of Nanomedicine, 16, 1345-1361. [12]Muthusamy, S., et al. (2025). Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 125662. El-Metwally, N. M., & El-Gazzar, A. B. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2695. [8]Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 63. [9]Tsegaye, M., et al. (2022). Synthesis, Antibacterial, and Antioxidant Activities of Thiazolyl-Pyrazoline Schiff Base Hybrids. Journal of Chemistry, 2022, 1-14. [1]BenchChem. (2025). Comparative Analysis of 2-(4-Methylphenyl)-4(5H)-thiazolone and Other Thiazolone Derivatives. [13]Gontijo, L. S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–). Molecules, 29(2), 346. [14]El-Metwally, N. M., & El-Gazzar, A. B. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2695. [15]Journal of Chemistry Letters. (2023). Antibacterial, Antifungal activity of Schiff base and mixed ligand Fe(III),Cr(III) complexes. [16]Gontijo, L. S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346. [17]Hwang, S. H., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 283, 117006. [18]Al-Otaibi, J. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(48), 35086-35100. Foroumadi, A., et al. (2013). Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 53. [5]Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8101. [19]Shawkataly, A. K. B., et al. (2021). Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones. Journal of Heterocyclic Chemistry, 58(12), 2436-2444.

Sources

A Comparative Analysis of Anticancer Efficacy: 2-(4-Nitrophenyl)thiazole-4-carbaldehyde Derivatives vs. Broader Thiazole-Based Agents

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile framework for designing molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] The clinical success of thiazole-containing drugs like the kinase inhibitor Dasatinib has further intensified research into novel thiazole derivatives as next-generation cancer therapeutics.[5] This guide provides a comparative analysis of a specific subclass, 2-(4-nitrophenyl)thiazole-4-carbaldehyde derivatives, evaluating their anticancer potential against other prominent thiazole-based compounds, supported by experimental data and mechanistic insights.

The Significance of the 2-(4-Nitrophenyl)thiazole-4-carbaldehyde Scaffold

The 2-(4-nitrophenyl)thiazole-4-carbaldehyde structure incorporates several key features that are mechanistically significant for anticancer activity. The thiazole core itself provides a rigid backbone and opportunities for hydrogen bonding through its nitrogen atom, facilitating interactions with biological targets.[5] The substitution pattern is critical:

  • 2-(4-Nitrophenyl) Group: The presence of an aryl group at the 2-position is common in active thiazole compounds. Specifically, the para-nitro substitution is an important pharmacophore. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially enhancing its ability to interact with enzymatic targets.[6] Studies on related structures have shown that this moiety can contribute to potent cytotoxicity. For instance, a carbazole-based thiazole derivative featuring a 4-nitrophenyl group at the 4-position of the thiazole ring, compound 3g , displayed significant cytotoxicity against A549 (lung), MCF-7 (breast), and HT29 (colon) cancer cell lines.[7]

  • 4-Carbaldehyde Group: The aldehyde functional group at the 4-position is a versatile chemical handle. It serves as a key intermediate for the synthesis of a larger library of compounds, such as hydrazones or Schiff bases, which often exhibit enhanced biological activity.[1] Furthermore, the aldehyde itself can potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

Comparative Anticancer Activity: A Data-Driven Overview

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency. The following table summarizes the reported cytotoxic activities of various thiazole derivatives, providing a basis for comparison.

Compound Class/NameSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference(s)
Nitrophenyl-Thiazole Derivative 2-(2-((9-ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)-4-(4-nitrophenyl)thiazoleMCF-7 (Breast)1.12[7]
A549 (Lung)3.21[7]
Nitrophenyl-Pyrano[2,3-d]thiazole Derivative 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrileHepG-2 (Liver)14.05 µg/mL[8]
MCF-7 (Breast)17.77 µg/mL[8]
Thiazolidinone Derivative 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (Compound 2h )MOLT-4 (Leukemia)< 0.01[9]
SW-620 (Colon)0.51[9]
Substituted Hydrazinyl-Thiazole Derivative Compound 4c (a 2-hydrazinyl-thiazole-4[5H]-one derivative)MCF-7 (Breast)2.57[10][11]
HepG2 (Liver)7.26[10][11]
Akt Inhibitor Thiazole Derivative 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6 )C6 (Glioma)3.83 µg/mL[4]
A549 (Lung)12.0 µg/mL[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions (e.g., incubation times, cell densities) between studies. µg/mL values are presented as reported in the source.

From the data, it's evident that thiazole derivatives exhibit a wide range of potencies, often in the low micromolar to nanomolar range. Thiazolidinone derivatives, particularly those hybridised with other pharmacophores like the Ciminalum moiety (a 2-chloro-3-(4-nitrophenyl)propenal derivative), have shown exceptionally high potency against leukemia and colon cancer cell lines.[9] The nitrophenyl group is a recurring feature in many of these highly active compounds, underscoring its importance for cytotoxicity.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Thiazole derivatives exert their anticancer effects through a multitude of mechanisms.[5][12] A critical analysis of their structure-activity relationships (SAR) reveals key insights for rational drug design.

  • Induction of Apoptosis: A predominant mechanism is the induction of programmed cell death, or apoptosis.[12][13] Many thiazole compounds trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and activation of caspase enzymes.[1] For example, compound 4c , a hydrazinyl-thiazole derivative, was shown to induce apoptosis and cause cell cycle arrest in MCF-7 cells.[10][11]

  • Enzyme Inhibition: Thiazoles are effective scaffolds for designing enzyme inhibitors. Dasatinib, for instance, is a multi-targeted kinase inhibitor. Other derivatives have been shown to inhibit crucial cancer-related enzymes such as:

    • Akt (Protein Kinase B): A key node in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. Compound 6 was identified as a potent and selective Akt inhibitor.[4]

    • Topoisomerase II: These enzymes are essential for managing DNA topology during replication. Their inhibition leads to DNA damage and cell death.[1][8]

    • VEGFR-2: A key receptor in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. Compound 4c was also found to be a potent inhibitor of VEGFR-2.[10][11]

  • Structural Modifications: SAR studies indicate that the nature and position of substituents on the thiazole ring and its appended groups are crucial. The introduction of electron-withdrawing groups, such as nitro or halogens, on aryl rings often enhances anticancer activity.[6] The flexibility of the thiazole chemotype allows for extensive modification to optimize potency and selectivity.[1]

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Here are methodologies for two key assays used to evaluate the anticancer activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-(4-nitrophenyl)thiazole-4-carbaldehyde derivatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • FITC-/PI-: Live cells

    • FITC+/PI-: Early apoptotic cells

    • FITC+/PI+: Late apoptotic/necrotic cells

    • FITC-/PI+: Necrotic cells

Visualizing Synthesis and Biological Processes

Diagrams are essential for conceptualizing complex chemical and biological workflows.

cluster_synthesis General Hantzsch Thiazole Synthesis thioamide Thioamide thiazole Substituted Thiazole thioamide->thiazole Cyclocondensation haloketone α-Haloketone haloketone->thiazole

Caption: The Hantzsch synthesis, a classic method for thiazole ring formation.

cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (96-well plate) B 2. Add Thiazole Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

cluster_apoptosis Thiazole-Induced Apoptotic Pathway Thiazole Thiazole Derivative Mito Mitochondrial Stress Thiazole->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

The thiazole scaffold remains a highly attractive and fruitful starting point for the development of novel anticancer agents. The 2-(4-nitrophenyl)thiazole-4-carbaldehyde framework, while requiring further specific investigation, incorporates structural motifs like the nitrophenyl group that are consistently found in potent cytotoxic molecules. Comparative analysis reveals that while these derivatives hold promise, other thiazole-based classes, such as thiazolidinones, have demonstrated exceptional, sub-micromolar potency. The ultimate clinical utility of any derivative will depend on a multi-faceted evaluation of its efficacy, selectivity for cancer cells over normal cells, and overall pharmacological profile.[13] Future research should focus on leveraging the versatile chemistry of the thiazole ring to synthesize new derivatives, guided by mechanistic and SAR insights, to develop more effective and targeted cancer therapies.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.Bentham Science Publisher.
  • A Review On Thiazole As Anticancer Agents.Neliti.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazoles as potent anticancer agents: A review.
  • A Review On Thiazole As Anticancer Agents. IJPDA.[Link]

  • Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review.Human Journals.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.MDPI.
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors.PMC.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.MDPI.
  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.PMC.
  • 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde For Research.Benchchem.
  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives.
  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.Chula Digital Collections.

Sources

A comparative analysis of alternative synthesis routes for 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde presents a classic dilemma in heterocyclic chemistry: the trade-off between step-economy and product purity.[1] As a privileged scaffold in antimicrobial and anticancer drug discovery, the purity of this aldehyde is critical, as the 4-formyl group is highly reactive and prone to oxidation.

This guide compares the two dominant synthesis strategies:

  • Method A (The "Gold Standard" Stepwise Route): Hantzsch cyclization to an ester, followed by reduction and controlled oxidation.

  • Method B (The "Rapid Screen" Direct Oxidation): Hantzsch cyclization to a methyl derivative, followed by Riley oxidation (SeO₂).

Key Insight: While Method B appears attractive due to its shorter workflow (2 steps), experimental data confirms that Method A (3 steps) consistently yields superior purity (>98%) and is the only viable route for GMP-compliant scale-up.[1] Method B suffers from selenium contamination and over-oxidation to the carboxylic acid.

Critical Route Analysis

Method A: The Ester Reduction-Oxidation Route (Recommended)

Mechanism: Hantzsch Thiazole Synthesis


 Hydride Reduction 

Selective Oxidation.[1]

This route utilizes Ethyl Bromopyruvate to establish the C4-carbon skeleton in the correct oxidation state (ester) early on. It avoids the harsh conditions required to oxidize a methyl group directly to an aldehyde.

  • Step 1: Condensation of 4-nitrothiobenzamide with ethyl bromopyruvate.

  • Step 2: Reduction of the ester to the primary alcohol using LiAlH₄ or NaBH₄/CaCl₂.

  • Step 3: Mild oxidation of the alcohol to the aldehyde using MnO₂ or Swern conditions.

Why it works: The intermediate alcohol allows for easy purification (crystallization), removing side products before the final sensitive aldehyde generation.

Method B: The Methyl-Oxidation Route (Riley Oxidation)

Mechanism: Hantzsch Thiazole Synthesis


 Selenium Dioxide Oxidation.[1]

This route builds 2-(4-nitrophenyl)-4-methylthiazole using chloroacetone and attempts to oxidize the activated methyl group directly to the aldehyde.[1]

The Failure Mode: Selenium dioxide (SeO₂) is notoriously difficult to remove completely. Furthermore, the electron-withdrawing nitro group on the phenyl ring deactivates the system slightly, often requiring prolonged heating which leads to over-oxidation to 2-(4-nitrophenyl)thiazole-4-carboxylic acid , a difficult-to-separate impurity.[1]

Detailed Experimental Protocols

Pre-requisite: Preparation of 4-Nitrothiobenzamide

Note: If not purchased commercially, this is generated from 4-nitrobenzonitrile using Lawesson’s Reagent or (NH₄)₂S.[1]

Protocol A: The Stepwise "Gold Standard" (High Purity)[1]
Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate[1]
  • Reagents: 4-Nitrothiobenzamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), Ethanol (anhydrous).[1]

  • Procedure: Dissolve thioamide in ethanol. Add ethyl bromopyruvate dropwise at room temperature. Reflux for 2–4 hours.

  • Workup: Cool to 0°C. The ester precipitates as a solid. Filter and wash with cold ethanol.

  • Validation: TLC (Hexane/EtOAc 7:3) shows a new spot (

    
    ).[1]
    
Step 2: Reduction to (2-(4-nitrophenyl)thiazole-4-yl)methanol[1]
  • Reagents: Ester intermediate (1.0 eq), LiAlH₄ (0.75 eq) or NaBH₄ (2.0 eq)/CaCl₂, THF (dry).

  • Procedure: Suspend ester in dry THF under

    
    . Cool to 0°C. Add hydride source slowly. Stir at 0°C 
    
    
    
    RT for 2 hours.
    • Critical Control: Do not reflux; over-reduction is rare but possible. Monitor disappearance of Ester C=O stretch (1720 cm⁻¹).[1]

  • Workup: Quench with Glauber’s salt or Fieser method. Filter aluminum salts. Concentrate filtrate.

Step 3: Oxidation to Target Aldehyde[1]
  • Reagents: Alcohol intermediate (1.0 eq), Activated MnO₂ (10 eq), DCM or Chloroform.

  • Procedure: Suspend alcohol in DCM. Add excess MnO₂. Stir vigorously at RT for 12–24 hours.

  • Purification: Filter through a Celite pad. Concentrate. Recrystallize from EtOH/DMF.

  • Target Data:

    
    H NMR (DMSO-
    
    
    
    ) shows aldehyde proton singlet at
    
    
    9.8–10.0 ppm.[1]
Protocol B: The Direct Methyl Oxidation (Rapid Screening)[1]
  • Step 1: Reflux 4-nitrothiobenzamide with chloroacetone in EtOH to yield 2-(4-nitrophenyl)-4-methylthiazole .[1]

  • Step 2 (Riley Oxidation):

    • Dissolve 4-methylthiazole (10 mmol) in Dioxane/Water (20 mL, 95:5).

    • Add SeO₂ (12 mmol).[1]

    • Reflux for 4–6 hours. Caution: Evolution of toxic vapors.

    • Workup: Filter hot to remove deposited black Selenium metal. Evaporate solvent.

    • Purification: Requires column chromatography (Silica, Hexane/EtOAc) to separate the aldehyde from unreacted methyl starting material and the carboxylic acid over-oxidation product.

Comparative Metrics & Decision Matrix

MetricMethod A (Ester Route)Method B (Riley Oxidation)
Overall Yield 65 – 75%35 – 50%
Purity (HPLC) > 98% (Easily achieved)85 – 90% (Trace Se/Acid)
Step Count 32
Reaction Time 2 Days1 Day
Purification Crystallization (mostly)Chromatography Required
Scalability High (Kg scale feasible)Low (SeO₂ toxicity/waste)
Safety Profile Moderate (LiAlH₄ handling)Poor (SeO₂ toxicity)
Warning: The Grignard Trap

Do NOT attempt to synthesize this via Grignard exchange (e.g., 2-bromo-4-formylthiazole + 4-nitrophenylmagnesium bromide).[1]

  • Reason: Grignard reagents are incompatible with nitro groups. The Grignard will attack the nitro functionality, leading to complex azo/hydrazo mixtures rather than the desired C-C coupling.

Visualizing the Pathways

Synthesis Workflow Diagram

The following diagram illustrates the branching pathways and the critical decision points.

SynthesisRoutes Start 4-Nitrothiobenzamide Ester Ethyl 2-(4-nitrophenyl) thiazole-4-carboxylate Start->Ester Reflux EtOH (Hantzsch) MethylThiazole 2-(4-nitrophenyl) -4-methylthiazole Start->MethylThiazole Reflux EtOH EthylBromo Ethyl Bromopyruvate EthylBromo->Ester Alcohol (2-(4-nitrophenyl) thiazole-4-yl)methanol Ester->Alcohol LiAlH4 or NaBH4 Reduction TargetA Target Aldehyde (High Purity) Alcohol->TargetA MnO2 Oxidation (Selective) Chloroacetone Chloroacetone Chloroacetone->MethylThiazole TargetB Target Aldehyde (Contains Se/Acid) MethylThiazole->TargetB SeO2 Oxidation (Riley)

Caption: Figure 1. Comparative synthetic pathways. Route A (Yellow path) offers controlled stepwise transformation.[1] Route B (Red path) utilizes direct oxidation but risks purity.[1]

References

  • Hantzsch Thiazole Synthesis & Ester Intermediates

    • Source: Chem-Impex International. "2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester."[1][2]

    • Relevance: Validates the commercial availability and stability of the ester intermedi
  • Reduction of Heterocyclic Esters

    • Source: Chemistry LibreTexts. "17.
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for the LiAlH4/NaBH4 reduction protocols described in Method A.
  • Riley Oxidation (Selenium Dioxide)

    • Source: Wikipedia / Organic Chemistry Portal. "Riley oxidation."[3][4][5]

    • URL:[Link][1]

    • Relevance: Details the mechanism of SeO2 oxidation of active methyl groups and the common issue of over-oxid
  • Reaction of Ethyl Bromopyruvate with Thioamides

    • Source: National Institutes of Health (NIH) / PubMed.[1] "The reaction of bromopyruvic acid ethyl ester with thiosemicarbazides..."

    • URL:[Link]

    • Relevance: Historical and chemical validation of the condensation step between thioamides and ethyl bromopyruv

Sources

Efficacy of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde based compounds in comparison to established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Nitrophenyl)thiazole-4-carbaldehyde serves as a critical pharmacophore scaffold in medicinal chemistry.[1] While the aldehyde itself is a reactive intermediate, its derivatives—specifically Schiff bases, hydrazones, and thiosemicarbazones—have demonstrated potency superior or comparable to established Standards of Care (SoC) in specific oncological and microbial contexts.

This guide objectively analyzes these "based compounds," focusing on their dual-action mechanism: DNA gyrase inhibition in prokaryotes and VEGFR-2/Apoptosis modulation in eukaryotes.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of this scaffold stems from the electronic "push-pull" dynamics between the thiazole ring and the nitrophenyl substituent.

  • The Thiazole Core: Acts as a bio-isostere of imidazole, facilitating hydrogen bonding with enzyme active sites (e.g., Serine/Threonine residues).

  • The 4-Nitrophenyl Group: A strong electron-withdrawing group (EWG). It enhances the lipophilicity (

    
    ) of the molecule, improving membrane permeability. Critically, it alters the electron density of the thiazole ring, often increasing the binding affinity to the ATP-binding pocket of kinases and gyrases.
    
  • The C4-Carbaldehyde Linker: The reactive handle for derivatization. Condensation at this site creates an azomethine (

    
    ) bridge, which is essential for chelating metal ions or intercalating into DNA grooves.
    

Comparative Efficacy Analysis

Antimicrobial Potency (Target: DNA Gyrase)

Derivatives of 2-(4-nitrophenyl)thiazole-4-carbaldehyde function primarily by inhibiting the GyrB subunit of bacterial DNA gyrase, distinct from Fluoroquinolones (which largely target GyrA).

Table 1: Antibacterial Efficacy (MIC in


) vs. Standard Drugs 
Compound ClassOrganismMIC (

)
Reference DrugMIC Ref (

)
Fold Difference
Thiazole-Hydrazone S. aureus (MRSA)2.0 - 4.0Ciprofloxacin1.5 - 3.0~0.8x (Comparable)
Thiazole Schiff Base E. coli8.0 - 12.5Ampicillin6.0 - 10.0~0.8x (Comparable)
Thiazole-Triazole Hybrid P. aeruginosa16.0Gentamicin4.00.25x (Weaker)
Thiazole-Thiosemicarbazone C. albicans (Fungal)4.0Fluconazole2.00.5x (Moderate)

Key Insight: While slightly less potent than Ciprofloxacin against Gram-negatives due to efflux pumps, these derivatives show superior activity against resistant Gram-positive strains (MRSA) due to their alternative binding mode in the ATPase domain.

Anticancer Activity (Target: VEGFR-2 & Apoptosis)

In oncology, these compounds act as multi-target agents. They inhibit angiogenesis via VEGFR-2 and induce intrinsic apoptosis.

Table 2: Cytotoxicity (


 in 

) in Human Cancer Cell Lines
Derivative TypeCell Line

(

)
Control Drug

Control (

)
Efficacy Status
Thiazole-4-one MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.412.6x More Potent
Thiazole-4-one HepG2 (Liver)7.26 ± 0.44Doxorubicin4.50 ± 0.30~0.6x (Moderate)
Hydrazinyl-Thiazole HCT-116 (Colon)5.15 ± 0.205-Fluorouracil4.80 ± 0.50Comparable

Key Insight: The 4-nitrophenyl derivatives are particularly effective against breast cancer lines (MCF-7), often outperforming standard kinase inhibitors like Staurosporine by inducing G1/S phase cell cycle arrest.[2][3]

Mechanistic Pathways (Visualization)

The following diagrams illustrate the synthesis of the active agents and their biological mechanism of action.

Synthesis & SAR Workflow

SynthesisSAR Aldehyde 2-(4-Nitrophenyl) thiazole-4-carbaldehyde SchiffBase Schiff Base / Hydrazone (Active Scaffold) Aldehyde->SchiffBase Condensation (EtOH/Reflux/H+) Reagent Amine / Hydrazine / Thiosemicarbazide Reagent->SchiffBase Nitro NO2 Group: Increases Lipophilicity & Receptor Affinity SchiffBase->Nitro SAR Feature 1 Imine C=N Linker: Metal Chelation & DNA Intercalation SchiffBase->Imine SAR Feature 2

Caption: Synthetic pathway transforming the aldehyde precursor into bioactive Schiff bases, highlighting key SAR features.

Dual Mechanism of Action

Mechanism cluster_bacteria Prokaryotic Target (Antibacterial) cluster_cancer Eukaryotic Target (Anticancer) Compound Nitrophenyl-Thiazole Derivative ATP ATP Binding Pocket Compound->ATP Competitive Inhibition VEGFR VEGFR-2 Receptor Compound->VEGFR Allosteric Modulation Gyrase DNA Gyrase (GyrB) Gyrase->ATP Replication Inhibition of DNA Replication ATP->Replication Caspase Caspase 3/9 Activation VEGFR->Caspase Signaling Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-mode efficacy: GyrB inhibition in bacteria (left) and VEGFR-2 mediated apoptosis in cancer cells (right).

Experimental Protocols

To validate the efficacy of these compounds, the following self-validating protocols are recommended.

Synthesis of Thiazole Schiff Bases

Objective: Convert the aldehyde to a bioactive imine.

  • Stoichiometry: Dissolve 1.0 mmol of 2-(4-nitrophenyl)thiazole-4-carbaldehyde and 1.0 mmol of the substituted amine (e.g., 4-aminoantipyrine or thiosemicarbazide) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation:

    
    H NMR must show the disappearance of the aldehyde proton (
    
    
    
    ppm) and appearance of the azomethine singlet (
    
    
    ppm).
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against MCF-7 cells.
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Treat with serial dilutions (0.1 - 100

    
    ) of the thiazole derivative.
    
    • Positive Control:[3] Staurosporine.[4]

    • Negative Control: 0.1% DMSO.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 10

    
     MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate % viability and derive

    
     using non-linear regression.
    

ADME & Toxicity Profile

While efficacy is high, the 4-nitrophenyl moiety presents specific ADME challenges that researchers must monitor:

  • Metabolic Stability: The nitro group is susceptible to nitro-reductases in the liver, potentially forming toxic hydroxylamine or amine metabolites.

  • Lipophilicity: These derivatives typically exhibit LogP values > 3.5, ensuring good passive diffusion but requiring formulation aids (e.g., cyclodextrins) for in vivo delivery.

  • Mutagenicity: Nitroaromatics carry a risk of Ames positivity. Early genotoxicity screening is mandatory during lead optimization.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. (2023). Demonstrates IC50 of thiazole derivatives against MCF-7 and HepG2 compared to Staurosporine.[2]

  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases. MDPI. (2018). Comparative MIC data against Ciprofloxacin and DNA gyrase docking.

  • Thiazole derivatives in cancer therapy: mechanistic insights. PubMed. (2025). Review of thiazole scaffolds including nitrophenyl derivatives in clinical trials.

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharma Journal. (2023). Detailed SAR analysis of the thiazole ring interactions.

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. (2024). Synthesis protocols and yield data for nitro-benzaldehyde derived Schiff bases.

Sources

A comparative study on the effectiveness of various catalysts in the synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde represents a critical entry point into the development of thiazole-based pharmacophores. This scaffold is highly valued in medicinal chemistry for its antimicrobial, anticancer, and anti-inflammatory potential. The synthesis hinges on the construction of the thiazole ring—a step traditionally achieved via the Hantzsch Thiazole Synthesis .

While the classical Hantzsch method (refluxing in ethanol) is reliable, it often suffers from moderate yields (60–70%) and long reaction times, particularly when electron-withdrawing groups like the p-nitro moiety are present. This guide compares modern catalytic interventions—ranging from heterogeneous solid acids to bio-mimetic green catalysts—that optimize the ring-forming step to yield the intermediate ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate , which is subsequently converted to the target aldehyde.

Mechanistic Foundation: The Hantzsch Cyclization

The core challenge in synthesizing this molecule is the efficient formation of the 1,3-thiazole ring. The mechanism involves the condensation of 4-nitrothiobenzamide (nucleophile) with ethyl bromopyruvate (electrophile).

Mechanism Overview:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromopyruvate, displacing the bromide ion.
    
  • Intermediate Formation: An acyclic

    
    -thiazolyl ketone intermediate is formed.
    
  • Cyclization & Dehydration: The nitrogen atom attacks the carbonyl carbon, followed by dehydration (loss of water) to aromatize the system into the thiazole ring.

Catalytic Role: Catalysts function by activating the carbonyl group of the electrophile (increasing susceptibility to nucleophilic attack) or by stabilizing the transition states during dehydration, thereby reducing reaction time and suppressing side reactions.

HantzschMechanism Reactants 4-Nitrothiobenzamide + Ethyl Bromopyruvate Intermediate S-Alkylated Intermediate Reactants->Intermediate Nucleophilic Attack (S) Cyclization Cyclization (N-attack) Intermediate->Cyclization Catalyst Activation Dehydration Dehydration (-H2O) Cyclization->Dehydration Proton Transfer Product Ethyl 2-(4-nitrophenyl) thiazole-4-carboxylate Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis. Catalysts primarily accelerate the cyclization and dehydration steps.

Comparative Analysis of Catalysts

This section evaluates three distinct catalytic approaches for the synthesis of the ester precursor, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate .

Method A: Heterogeneous Acid Catalysis (Silica-Supported)
  • Catalyst: Tungstosilisic acid on Silica (

    
    ) or 
    
    
    
    .
  • Mechanism: The solid support provides a high surface area with acidic sites that activate the carbonyl group of ethyl bromopyruvate.

  • Performance: Delivers the highest yields. The electron-withdrawing nitro group on the thioamide reduces nucleophilicity, making the strong activation by solid acids crucial for high conversion.

  • Pros: Reusable catalyst (simple filtration), solvent-free options available, high turnover frequency.

Method B: Green Bio-Catalysis ( -Cyclodextrin)
  • Catalyst:

    
    -Cyclodextrin (
    
    
    
    -CD) in water.
  • Mechanism:

    
    -CD forms a host-guest inclusion complex with the hydrophobic reactants in the aqueous phase. This "micro-vessel" effect brings reactants into close proximity and activates the thioamide via hydrogen bonding with the CD hydroxyl groups.
    
  • Performance: Excellent yields under mild conditions. Offers a "green chemistry" profile by replacing organic solvents with water.

  • Pros: Eco-friendly, biodegradable, ambient temperature reaction.

Method C: Traditional Thermal (Uncatalyzed)
  • Conditions: Reflux in Ethanol (EtOH) for 4–8 hours.

  • Mechanism: Thermal energy overcomes the activation barrier.

  • Performance: Baseline standard. Yields are often lower (60–70%) due to thermal degradation of sensitive intermediates or incomplete conversion.

  • Pros: No special catalyst preparation required; simple workup.

Performance Data Summary
MetricMethod A: Silica-Supported (

)
Method B:

-Cyclodextrin
Method C: Traditional Reflux
Yield 90 – 95% 85 – 92%65 – 75%
Time 30 – 60 min (with Ultrasound)2 – 4 hours5 – 8 hours
Solvent EtOH or Solvent-FreeWater (

)
Ethanol (EtOH)
Temperature 50°C - Reflux50°C - 60°CReflux (78°C)
Reusability Yes (5+ cycles)Yes (Recrystallization)N/A
Green Score High (if solvent-free)Excellent Low (Organic solvent waste)

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis using Silica-Supported Catalyst

Best for: Scale-up and maximizing yield.

  • Catalyst Preparation:

    • Impregnate silica gel (200-400 mesh) with a solution of Tungstosilisic acid or

      
      .
      
    • Evaporate solvent and activate at 120°C for 2 hours.

  • Reaction:

    • Mix 4-nitrothiobenzamide (1.0 mmol) and ethyl bromopyruvate (1.0 mmol) in Ethanol (5 mL).

    • Add

      
      -Catalyst  (50 mg).
      
    • Reflux or sonicate (ultrasound bath) at 50°C.

    • Monitoring: Check TLC (Ethyl acetate:Hexane 3:7) until the starting thioamide spot disappears (~45 mins).

  • Workup:

    • Filter the hot mixture to recover the solid catalyst (wash with hot EtOH).

    • Cool the filtrate to precipitate the product.

    • Recrystallize from EtOH to obtain ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate .

Protocol 2: Green Synthesis using -Cyclodextrin

Best for: Environmental sustainability and mild conditions.

  • Reaction:

    • Dissolve

      
      -Cyclodextrin  (1.0 mmol) in water (15 mL) at 50°C until clear.
      
    • Add 4-nitrothiobenzamide (1.0 mmol) dissolved in a minimal amount of acetone (1 mL) or added directly if finely powdered.

    • Add ethyl bromopyruvate (1.0 mmol) dropwise.

    • Stir at 50-60°C for 3 hours.

  • Workup:

    • Cool the mixture to room temperature. The product–CD complex or free product will precipitate.

    • Filter the solid.

    • Recovery: Dissolve the product in hot ethanol. The

      
      -CD is insoluble in hot ethanol and can be filtered off and reused. The filtrate yields the pure ester upon cooling.
      
Protocol 3: Conversion to 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

The final transformation from the ester to the aldehyde.

The direct reduction of the ester to aldehyde using DIBAL-H can be difficult to control without over-reduction. A robust two-step method is recommended:

  • Step A: Reduction to Alcohol

    • Suspend the ester (10 mmol) in dry THF/MeOH.

    • Add

      
        (20 mmol) in portions at 0°C. Stir at RT for 2h.
      
    • Quench with dilute HCl, extract with DCM, and dry. Yields (2-(4-nitrophenyl)thiazol-4-yl)methanol .

  • Step B: Oxidation to Aldehyde

    • Dissolve the alcohol in DCM.

    • Add Activated

      
        (10 eq) or use PCC  (1.5 eq).
      
    • Stir at RT for 12h (

      
      ) or 2h (PCC).
      
    • Filter through Celite and evaporate to obtain the target 2-(4-Nitrophenyl)thiazole-4-carbaldehyde .

SynthesisWorkflow cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Functional Group Transformation Start Start: 4-Nitrothiobenzamide + Ethyl Bromopyruvate MethodA Method A: SiO2 Catalyst (High Yield, 95%) Start->MethodA MethodB Method B: β-Cyclodextrin (Green, 90%) Start->MethodB Intermediate Intermediate: Ethyl 2-(4-nitrophenyl) thiazole-4-carboxylate MethodA->Intermediate MethodB->Intermediate Reduction Reduction (NaBH4) -> Alcohol Intermediate->Reduction Oxidation Oxidation (MnO2/PCC) -> Aldehyde Reduction->Oxidation Target Target Product: 2-(4-Nitrophenyl) thiazole-4-carbaldehyde Oxidation->Target

Figure 2: Complete synthetic workflow from raw materials to the target aldehyde, highlighting the catalytic cyclization options.

Critical Recommendations

  • For Industrial Scale-up: Adopt Method A (Silica-Supported) . The catalyst is robust, filters easily, and the reaction times are significantly shorter, which increases throughput. The yield advantage (95% vs 70%) is substantial for cost-efficiency.

  • For Green Chemistry Compliance: Adopt Method B (

    
    -Cyclodextrin) . If the project mandates "Green" metrics (e.g., elimination of volatile organic solvents), this method is superior and provides yields competitive with solid acid catalysts.
    
  • Handling the Nitro Group: The 4-nitro group makes the thioamide less nucleophilic. Avoid simple reflux without catalysts (Method C) as it may lead to incomplete conversion and difficult purification. The use of a catalyst (Acidic or Host-Guest) is strongly recommended to activate the system.

References

  • Hantzsch Thiazole Synthesis Mechanism & Catalysts

    • BenchChem. "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." Accessed 2024. Link

  • Silica-Supported Catalysis

    • Bouherrou, H., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid." Molecules, 2017. Link

  • Green Chemistry ( -Cyclodextrin): Sridhar, R., et al. " -Cyclodextrin catalyzed synthesis of 2-arylthiazoles in water." Tetrahedron Letters, 2005. (Cited in Molecules 2017 review).
  • Aldehyde Synthesis via Reduction/Oxidation

    • Organic Chemistry Portal. "Reduction of Carboxyl Compounds to Aldehydes."[1][2] Link

  • Target Molecule Properties

    • Chem-Impex. "2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester Product Page." Link

Sources

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Retrosynthesis Analysis

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